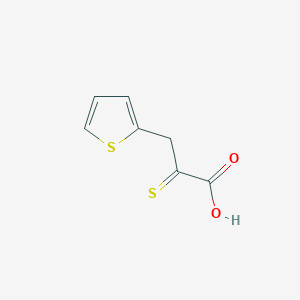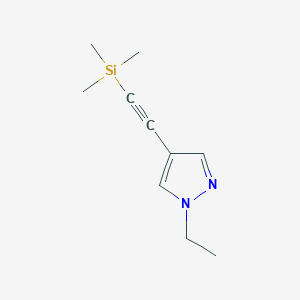
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1 and a trimethylsilyl-ethynyl group at position 4. The trimethylsilyl group is often used in organic synthesis to protect reactive sites or to modify the physical properties of molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-4-iodo-1H-pyrazole with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of pyrazole derivatives with substituted functional groups.
科学的研究の応用
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The trimethylsilyl group can enhance the lipophilicity of the molecule, facilitating its interaction with hydrophobic sites in biological systems. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s binding affinity.
類似化合物との比較
Similar Compounds
1-ethyl-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different physical and chemical properties.
1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is unique due to the presence of both the ethyl and trimethylsilyl-ethynyl groups, which confer specific physical, chemical, and biological properties. The combination of these groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C10H16N2Si |
|---|---|
分子量 |
192.33 g/mol |
IUPAC名 |
2-(1-ethylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H16N2Si/c1-5-12-9-10(8-11-12)6-7-13(2,3)4/h8-9H,5H2,1-4H3 |
InChIキー |
FZYQNMLHRFGTDY-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
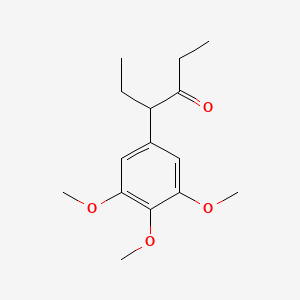
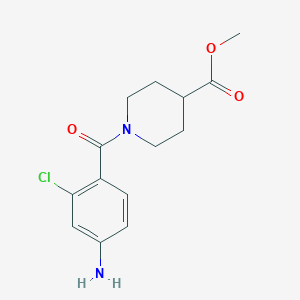
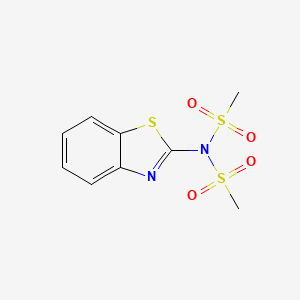


![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)

![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
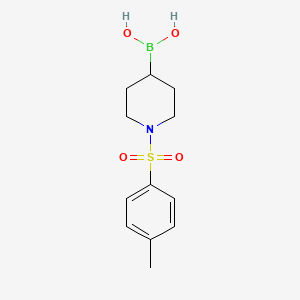
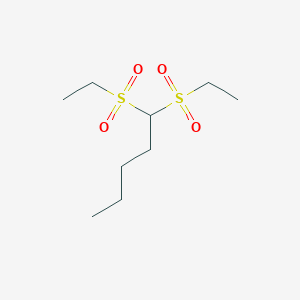
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)
